An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-N-hydroxy-benzamidine
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-N-hydroxy-benzamidine
Introduction
2,5-Dichloro-N-hydroxy-benzamidine is a halogenated aromatic compound belonging to the class of N-hydroxy-benzamidines. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthesis routes, analytical methodologies, and prospective biological activities. Given the limited direct experimental data available for this specific molecule, this guide synthesizes information from computational predictions and studies on structurally related compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The core structure, featuring a dichlorinated phenyl ring coupled with an N-hydroxy-benzamidine moiety, suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents. The information presented herein is intended to serve as a foundational resource for further investigation and application of this compound.
Molecular Structure and Properties
The chemical structure of 2,5-Dichloro-N-hydroxy-benzamidine is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, and an N-hydroxy-carboximidamide group. A closely related compound, 2,5-Dichloro-N,4-dihydroxybenzimidamide (CAS 2173991-74-5), also includes a hydroxyl group at the 4-position of the benzene ring.[1] For the purpose of this guide, we will consider the properties of both the N-hydroxy and the N,4-dihydroxy variants where data is available.
Predicted Physicochemical Properties
Computational models provide initial estimates of the key physicochemical parameters for 2,5-Dichloro-N,4-dihydroxybenzimidamide, as summarized in the table below. These values are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | ChemScene[1] |
| Molecular Weight | 221.04 g/mol | ChemScene[1] |
| XLogP3-AA | 1.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 70.1 Ų | PubChem[2] |
| pKa (most acidic) | Estimated ~8-9 | Inferred from related phenols and N-hydroxy-amidines |
| pKa (most basic) | Estimated ~4-5 | Inferred from related amidines |
Note: pKa values are estimations based on the functional groups present and may vary. Experimental determination is recommended for accurate values.
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could start from 2,5-dichlorobenzonitrile. The nitrile can be converted to the corresponding benzamidoxime, which is a tautomer of N-hydroxy-benzamidine.
Caption: Proposed synthetic workflow for 2,5-Dichloro-N-hydroxy-benzamidine.
Experimental Protocol: Synthesis of 2,5-Dichloro-N-hydroxy-benzamidine
This protocol is a generalized procedure and may require optimization.
-
Step 1: Preparation of 2,5-Dichlorobenzonitrile (if not commercially available).
-
Start with 2,5-dichloroaniline.
-
Perform a Sandmeyer reaction by treating the aniline with sodium nitrite in the presence of a strong acid (e.g., HCl) to form a diazonium salt.
-
Subsequent reaction with copper(I) cyanide will yield 2,5-dichlorobenzonitrile.
-
-
Step 2: Synthesis of 2,5-Dichloro-N-hydroxy-benzamidine.
-
Dissolve 2,5-dichlorobenzonitrile in a suitable solvent such as ethanol or methanol.
-
Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) in water or ethanol.
-
Add the hydroxylamine solution to the nitrile solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of 2,5-Dichloro-N-hydroxy-benzamidine.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons and the protons of the N-hydroxy and amine groups.
-
¹³C NMR will confirm the presence of the aromatic carbons, the nitrile carbon, and any other carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for N-H, O-H, C=N, and C-Cl bonds should be observable.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound.
-
Chromatographic Methods
A robust High-Performance Liquid Chromatography (HPLC) method is necessary for assessing the purity of the compound and for quantitative analysis in various matrices.
Protocol: HPLC Method for Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
This method should be validated for linearity, accuracy, precision, and sensitivity.
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is vital for understanding the compound's behavior and for its application in drug development.
Protocol: Determination of pKa
The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare a series of buffers with a range of pH values.
-
Titration: Add a small aliquot of the stock solution to each buffer.
-
Measurement: Measure the UV-Vis spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength against the pH. The inflection point of the resulting curve corresponds to the pKa.
Protocol: Determination of LogP (Octanol-Water Partition Coefficient)
The shake-flask method is a standard procedure for determining LogP.
-
Preparation: Prepare a solution of the compound in either water or n-octanol.
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Partitioning: Mix equal volumes of n-octanol and water (pre-saturated with each other) in a separatory funnel. Add the compound solution.
-
Equilibration: Shake the funnel for a set period to allow for partitioning.
-
Separation and Analysis: Separate the two phases and determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation: LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol: Determination of Aqueous Solubility
-
Equilibration: Add an excess amount of the solid compound to a known volume of water or a relevant buffer.
-
Shaking: Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Separation: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC method.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.[6][7][8]
Caption: Workflow for determining molecular structure via X-ray crystallography.
Potential Biological Activity and Mechanism of Action
The N-hydroxy-benzamidine functional group is a known zinc-binding group, suggesting that 2,5-Dichloro-N-hydroxy-benzamidine could act as an inhibitor of zinc-containing enzymes.[9] For instance, related N-hydroxybenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors.[9]
The benzamidine moiety itself is a well-known feature of serine protease inhibitors.[10] Therefore, this compound could potentially exhibit inhibitory activity against enzymes like trypsin, thrombin, or other serine proteases.
Furthermore, various halogenated benzamide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects.[5][11][12] The presence of the two chlorine atoms on the phenyl ring can significantly influence the lipophilicity and electronic properties of the molecule, which in turn can affect its biological activity and pharmacokinetic profile.
Caption: Potential biological activities of 2,5-Dichloro-N-hydroxy-benzamidine.
Safety and Handling
Specific toxicity data for 2,5-Dichloro-N-hydroxy-benzamidine is not available. However, based on related compounds, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For related dichlorinated aromatic compounds, hazards such as skin and eye irritation, and potential toxicity upon ingestion or inhalation have been noted.[13]
Conclusion
2,5-Dichloro-N-hydroxy-benzamidine is a compound with interesting structural features that suggest a range of potential applications in medicinal chemistry and drug discovery. While experimental data for this specific molecule is scarce, this guide provides a comprehensive overview based on computational predictions and knowledge from structurally similar compounds. The proposed synthetic routes, analytical methods, and discussion of potential biological activities serve as a valuable starting point for researchers interested in exploring the properties and applications of this and related molecules. Further experimental validation of the predicted properties and biological activities is essential to fully elucidate the potential of 2,5-Dichloro-N-hydroxy-benzamidine.
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